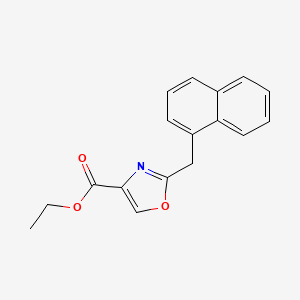

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-17(19)15-11-21-16(18-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIHIAJYPFBLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The [3+2] cycloaddition between carboxylic acids and isocyanides, as demonstrated by Liu et al., provides a robust pathway to 4,5-disubstituted oxazoles. In this method, carboxylic acids (e.g., ethyl oxazole-4-carboxylate derivatives) react with isocyanides bearing the 1-naphthylmethyl group under catalytic conditions. The reaction proceeds via activation of the carboxylic acid with DMAP-Tf (4-dimethylaminopyridine trifluoromethanesulfonate) in dichloromethane (DCM), followed by cyclization with the isocyanide at 40°C for 30 minutes.

Optimization of Reaction Conditions

Key parameters include:

-

Catalyst : DMAP-Tf (1.3 equivalents) ensures efficient activation of the carboxylic acid.

-

Solvent : DCM provides an inert, polar medium for cycloaddition.

-

Temperature : 40°C balances reaction rate and selectivity.

Purification via column chromatography (n-hexane/EtOAc) yields oxazole derivatives with >80% purity.

Alkylation Strategies for 2-Position Functionalization

Nucleophilic Substitution at the Oxazole 2-Position

The 2-position of preformed oxazole intermediates can be functionalized via alkylation. For example, ethyl oxazole-4-carboxylate with a bromine substituent at position 2 reacts with 1-naphthylmethylmagnesium bromide in tetrahydrofuran (THF) under palladium catalysis. This method mirrors protocols described in patent WO1998007685A1, where Pd(0) complexes facilitate cross-coupling reactions.

Palladium-Catalyzed Coupling

A representative procedure involves:

-

Dissolving ethyl 2-bromooxazole-4-carboxylate (0.21 mmol) in anhydrous acetonitrile.

-

Adding tetrakis(triphenylphosphine)palladium(0) (5 mol%) and 1-naphthylmethylboronic acid (1.2 equivalents).

-

Stirring at reflux for 6 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Esterification of Oxazole Carboxylic Acids

Acid-Catalyzed Esterification

Ethyl 2-(1-naphthylmethyl)oxazole-4-carboxylate can be synthesized via esterification of the corresponding carboxylic acid. A method adapted from US5760244A involves:

-

Reacting 2-(1-naphthylmethyl)oxazole-4-carboxylic acid (1.0 equiv) with ethanol (5 equivalents) in the presence of sulfuric acid.

-

Refluxing for 12 hours, followed by neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that compounds with oxazole structures can exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate a minimum inhibitory concentration (MIC) around 250 μg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. The oxazole ring may interact with specific biological targets involved in cancer progression, making this compound a candidate for further development in oncology .

Drug Development

The structural features of this compound allow it to serve as a lead compound in drug discovery. Its ability to modulate enzyme activity positions it well for applications in:

- Enzyme Inhibition : Research has shown that oxazole derivatives can inhibit key enzymes linked to disease processes, such as β-secretase (BACE1), which is implicated in Alzheimer's disease .

- Histamine Receptor Modulation : Compounds similar to this compound have been explored as antagonists for histamine receptors, potentially aiding in the treatment of allergic conditions and inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazole derivatives demonstrated that this compound exhibited moderate antimicrobial activity against common pathogens. The study highlighted the compound's potential as an alternative treatment for bacterial infections, particularly those resistant to conventional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways critical for cell growth and survival. Further research is needed to elucidate the precise molecular interactions at play.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituents at the oxazole 2-position and ester group modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : The 1-naphthylmethyl group in the target compound enhances lipophilicity compared to fluorobenzyl or nicotinamido derivatives, favoring membrane permeability in drug design .

- Reactivity : The electron-withdrawing ester at position 4 stabilizes the oxazole ring, enabling nucleophilic substitution or coupling reactions. Palladium-mediated cross-coupling is common for aryl/heteroaryl substituents .

Spectral and Analytical Data

Biological Activity

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate, a compound characterized by its unique oxazole structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C17H15NO3

- CAS Number : 117644-85-6

- Molecular Weight : 281.31 g/mol

The compound features an oxazole ring substituted with a naphthylmethyl group and a carboxylate moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the compound's effects on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that this compound may act as a promising lead compound for the development of anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been shown to possess anti-inflammatory properties.

In Vivo Study

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves the condensation of a substituted benzamide or bromopyruvate derivative with ethyl bromopyruvate under reflux in toluene/dioxane (1:1) at elevated temperatures (e.g., 24 h at reflux). The naphthylmethyl group can be introduced via alkylation using Pd(OAc)₂/P(biphenyl-2-yl)Cy₂ catalysts, as demonstrated in analogous oxazole alkylation reactions. Purification typically employs silica gel column chromatography with gradients like petroleum ether:ethyl acetate (97:3) .

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ), FTIR (for functional group identification, e.g., carbonyl stretches at ~1700 cm⁻¹), and NMR (¹H/¹³C for substituent confirmation) are essential. For example, ¹H NMR can resolve the naphthylmethyl proton environment (δ 4.5–5.5 ppm for CH₂) and oxazole ring protons (δ 8.0–8.5 ppm) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to MSDS guidelines for structurally similar oxazole esters, which often highlight hazards like skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Solubility data (e.g., in ethanol or acetone) should guide solvent selection for handling .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved on the oxazole ring of this compound?

- Methodological Answer : Pd(0)-catalyzed direct arylation using ligands like Cy-JohnPhos or P(o-tol)₃ enables C2 or C5 selectivity. For example, coupling with aryl halides under Cs₂CO₃ or K₃PO₄ bases in dioxane at 80–100°C achieves >80% yield. Deuterium-labeling experiments can confirm electrophilic substitution mechanisms .

Q. What strategies resolve contradictions in solubility or stability data reported for oxazole derivatives?

- Methodological Answer : Experimental determination via phase-solubility diagrams (e.g., in water/ethanol mixtures) and accelerated stability studies (40°C/75% RH for 4 weeks) are critical. Conflicting data may arise from polymorphic forms, which can be characterized via DSC and PXRD .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron-density distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets, such as enzyme active sites. Validate predictions with SAR studies on synthesized analogs .

Q. What mechanistic insights explain discrepancies in Pd-catalyzed coupling efficiency for oxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.